Sulcofuron-sodium

Description

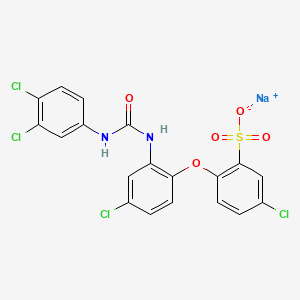

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

sodium;5-chloro-2-[4-chloro-2-[(3,4-dichlorophenyl)carbamoylamino]phenoxy]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl4N2O5S.Na/c20-10-1-5-16(30-17-6-2-11(21)8-18(17)31(27,28)29)15(7-10)25-19(26)24-12-3-4-13(22)14(23)9-12;/h1-9H,(H2,24,25,26)(H,27,28,29);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGNJWORLGLLHQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)NC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)S(=O)(=O)[O-])Cl)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Cl4N2NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6034899 | |

| Record name | Sodium 5-chloro-2-(4-chloro-2-(3-(3,4-dichlorophenyl)ureido)phenoxy)benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Formulated as 80% active ingredient wettable powder; [Reference #1] | |

| Record name | Sulcofuron-sodium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9460 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3567-25-7 | |

| Record name | Sulcofuron-sodium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 5-chloro-2-[4-chloro-2-[[[(3,4-dichlorophenyl)amino]carbonyl]amino]phenoxy]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 5-chloro-2-(4-chloro-2-(3-(3,4-dichlorophenyl)ureido)phenoxy)benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 5-chloro-2-[4-chloro-2-[[[(3,4-dichlorophenyl)amino]carbonyl]amino]phenoxy]benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULCOFURON-SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26R1Z8PQVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of Sulcofuron-sodium from 3,4-Dichloroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for the herbicide Sulcofuron-sodium, commencing from the starting material 3,4-dichloroaniline. The synthesis is a multi-step process involving the formation of key intermediates, their subsequent coupling, and final salt formation. This document outlines the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic route.

Overview of the Synthetic Pathway

The synthesis of this compound from 3,4-dichloroaniline involves several key transformations. The initial step is the conversion of 3,4-dichloroaniline to a reactive isocyanate intermediate. This is followed by the synthesis of a complex substituted aminodiphenylether sulfonic acid. These two key intermediates are then coupled to form the core sulfonylurea structure, which is subsequently converted to its sodium salt, yielding this compound.

Caption: Key structures in the this compound synthesis.

Conclusion

The synthesis of this compound from 3,4-dichloroaniline is a feasible but complex process that requires careful handling of hazardous reagents like phosgene. The key steps involve the formation of an isocyanate intermediate, its reaction with a substituted aminodiphenylether sulfonic acid to form the sulfonylurea backbone, and a final neutralization step. The successful execution of this synthesis on an industrial scale necessitates robust process control to ensure high yields and purity of the final product, as well as effective management of by-products.

A Technical Guide to Key Therapeutic Mechanisms in Amyotrophic Lateral Sclerosis (ALS)

A Note on the Topic: Initial research indicates that "Sulcofuron-sodium" is a herbicide that acts by inhibiting the plant enzyme acetolactate synthase (ALS). This is distinct from Amyotrophic Lateral Sclerosis (ALS), the neurodegenerative disease. There is no scientific literature available to suggest that this compound is used or investigated as a therapeutic agent for the disease ALS.

This guide will therefore focus on two prominent and well-researched therapeutic mechanisms of action for investigational ALS inhibitors: Sigma-1 Receptor (S1R) Agonism and Nrf2 Pathway Activation . These pathways are central to ongoing research and drug development efforts to combat the multifaceted pathology of ALS.

The Sigma-1 Receptor (S1R) as a Therapeutic Target in ALS

The Sigma-1 Receptor (S1R) is a chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[1][2] Its strategic location allows it to play a crucial role in regulating cellular stress responses, calcium homeostasis, and neuronal survival, making it a compelling target for ALS therapy.[1][2]

Core Mechanism of Action

Mutations in the S1R gene have been linked to juvenile ALS, highlighting its importance in motor neuron health.[3] In the context of ALS, the therapeutic hypothesis centers on the neuroprotective effects of S1R activation by small molecule agonists. S1R is highly expressed in motor neurons.[1]

The proposed mechanism involves several interconnected pathways:

-

Modulation of Ion Channels and Excitotoxicity: S1R activation can modulate the activity of various ion channels.[2][4] In ALS, excessive glutamate signaling leads to excitotoxicity and motor neuron death. S1R agonists have been shown to modulate NMDA receptor activity, potentially reducing damaging calcium (Ca2+) influx.[3]

-

ER Stress and Protein Misfolding: The ER is a critical site for protein folding. In ALS, misfolded proteins like mutant SOD1 can accumulate, leading to ER stress and apoptosis. As a chaperone protein, S1R helps to ensure proper protein folding and can mitigate ER stress.[1]

-

Mitochondrial Function and Bioenergetics: The MAM, where S1R is located, is a critical interface for communication between the ER and mitochondria.[1][2] S1R activation is thought to enhance mitochondrial function, which is often impaired in ALS, leading to deficits in energy production (ATP) and increased oxidative stress.[5][6]

-

Neuroinflammation: S1R activation may also have anti-inflammatory effects by reducing microglial reactivity, which contributes to the toxic microenvironment around motor neurons in ALS.[3]

Signaling Pathway Diagram

Caption: S1R activation at the MAM initiates multiple neuroprotective pathways.

Quantitative Data from Preclinical Studies

| Compound | Model | Dosage | Key Finding(s) | Reference |

| PRE-084 | SOD1G93A Mice | 0.25 mg/kg daily | Extended survival by >15%; Improved motor function and preserved neuromuscular connections. | [3] |

| PRE-084 | SOD1G93A Mice (female) | Not specified | Increased the number of surviving motor neurons. | [1] |

| SA4503 | SOD1G93A Mice | Not specified | Tended to improve motor function and preserved neuromuscular junctions. | [1] |

Experimental Protocols

Animal Model Studies (General Workflow)

-

Model: Transgenic mice expressing a human mutant SOD1 gene (e.g., SOD1G93A), a widely used model for ALS.[1][3]

-

Treatment: Daily administration of the S1R agonist (e.g., PRE-084) or vehicle control, typically starting at a presymptomatic age (e.g., 8 weeks).[3]

-

Functional Assessment:

-

Histological Analysis:

-

At the study endpoint (e.g., 16 weeks of age), spinal cord and muscle tissues are harvested.[1]

-

Motor Neuron Counts: Spinal cord sections are stained with markers like Nissl or specific antibodies (e.g., SMI-32 for non-phosphorylated neurofilament H) to quantify surviving motor neurons in the ventral horn.[7]

-

Neuromuscular Junction (NMJ) Integrity: Muscle tissue is stained to visualize the synapse between the motor neuron and the muscle fiber.

-

-

Survival Analysis: Animals are monitored until the disease endpoint to determine if the treatment extends lifespan.[3]

Caption: General experimental workflow for testing S1R agonists in an ALS mouse model.

The Nrf2-ARE Pathway as a Therapeutic Target in ALS

Oxidative stress is a key pathological feature of ALS, contributing to widespread cellular damage in motor neurons.[5][8] The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the master regulator of the cellular antioxidant response, making it a prime therapeutic target.[4][9][10]

Core Mechanism of Action

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Keap1 facilitates the degradation of Nrf2.

The therapeutic strategy involves using small molecules to activate this pathway:

-

Nrf2 Activation: Activator compounds react with cysteine residues on Keap1, causing a conformational change that prevents it from binding to Nrf2.[4]

-

Nrf2 Translocation: Freed from Keap1, Nrf2 translocates into the nucleus.

-

ARE Binding and Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of numerous target genes.[4]

-

Cytoprotective Gene Expression: This binding initiates the transcription of a broad array of cytoprotective genes, including those involved in:

-

Antioxidant Production: Heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1).

-

Glutathione (GSH) Synthesis: A critical endogenous antioxidant.[9]

-

Detoxification and Anti-inflammatory responses.

-

Dysregulation of the Nrf2 pathway has been observed in ALS patients and models, suggesting that boosting this endogenous defense mechanism could be neuroprotective.[4][11]

Signaling Pathway Diagram

Caption: The Nrf2-ARE pathway for antioxidant gene expression.

Quantitative Data from Preclinical Studies

| Compound | Model | Key Finding(s) | Reference |

| RTA-408 (Omaveloxolone) | hSOD1G93A Mice | Showed obvious improvements in body weight and motor function. | [12] |

| Sulforaphane | Neonatal Hypoxic-Ischemic Rat Model | Increased expression of Nrf2 and HO-1; Reduced infarct ratio and suppressed caspase-3 activity. |

Experimental Protocols

In Vitro Nrf2 Activation Assay

-

Cell Line: Use a reporter cell line, such as HepG2-ARE-C8, which contains a luciferase gene under the control of an ARE promoter.

-

Treatment: Incubate cells with various concentrations of the potential Nrf2 activator compound for a set period (e.g., 24 hours).

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer. An increase in luminescence indicates activation of the ARE promoter and thus, Nrf2 activity.

-

Western Blot: To confirm the mechanism, perform Western blotting on treated cell lysates to measure the protein levels of Nrf2 and its downstream targets (e.g., HO-1, NQO1). An increase in the nuclear fraction of Nrf2 and total levels of target proteins confirms pathway activation.

Caption: In vitro workflow to screen for and confirm Nrf2 pathway activation.

References

- 1. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sigma-1 receptor agonists directly inhibit Nav1.2/1.4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound monohydrate | C19H13Cl4N2NaO6S | CID 23700840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]

- 6. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 7. mdpi.com [mdpi.com]

- 8. Molecular characterisation of resistance to ALS-inhibiting herbicides in Hordeum leporinum biotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | 3567-25-7 | Benchchem [benchchem.com]

- 12. aminer.org [aminer.org]

Unraveling the Fate of Sulcofuron-sodium in Soil: A Technical Guide to Identifying Degradation Products

For Researchers, Scientists, and Drug Development Professionals

The environmental fate of agricultural chemicals is a critical area of study, ensuring their efficacy and ecological safety. Sulcofuron-sodium, a sulfonylurea herbicide, is effective in weed management. Understanding its degradation in soil is paramount for predicting its environmental persistence, potential for groundwater contamination, and impact on subsequent crops. This technical guide provides a comprehensive overview of the anticipated degradation pathways of this compound in soil, outlines detailed experimental protocols for the identification and quantification of its degradation products, and presents a framework for data interpretation.

Expected Environmental Fate and Degradation Pathways

Chemical Hydrolysis: The sulfonylurea bridge is the most reactive part of the molecule and is susceptible to cleavage under both acidic and alkaline conditions. This cleavage would likely result in the formation of a substituted phenylsulfonamide and a heterocyclic amine.

Microbial Degradation: Soil microorganisms can utilize herbicides as a source of carbon and nitrogen, leading to their breakdown.[2] For sulfonylurea herbicides, microbial degradation can involve hydroxylation of the aromatic rings, O-demethylation of methoxy groups on the heterocyclic ring, and cleavage of the sulfonylurea bridge.

Based on the structure of this compound and the known degradation patterns of related compounds, a hypothetical degradation pathway is proposed in Figure 1.

Quantitative Analysis of Degradation Products

To provide a clear and comparative view of the formation and decline of this compound and its degradation products over time, data from a hypothetical soil degradation study are presented in Table 1. This table illustrates how the concentration of the parent compound decreases while the concentrations of its metabolites initially increase and then decline as they are further degraded.

Table 1: Hypothetical Concentration of this compound and its Degradation Products in Soil Over Time

| Time (Days) | This compound (µg/kg) | Substituted Phenylsulfonamide (µg/kg) | Heterocyclic Amine (µg/kg) | Hydroxylated Metabolites (µg/kg) |

| 0 | 100.0 | 0.0 | 0.0 | 0.0 |

| 7 | 75.2 | 12.5 | 8.1 | 1.5 |

| 14 | 52.1 | 25.8 | 15.3 | 3.2 |

| 30 | 28.9 | 35.1 | 20.7 | 5.8 |

| 60 | 10.5 | 28.4 | 16.2 | 4.1 |

| 90 | 3.2 | 15.6 | 8.9 | 2.3 |

Experimental Protocols for the Identification of Degradation Products

A robust experimental workflow is essential for the accurate identification and quantification of pesticide degradation products in soil. The following sections detail the key steps in this process, and a visual representation of the workflow is provided in Figure 2.

Soil Sample Collection and Preparation

-

Soil Selection: Choose a representative soil type relevant to the intended use areas of this compound. Key soil characteristics (pH, organic matter content, texture, microbial biomass) should be thoroughly documented.

-

Sample Collection: Collect topsoil (0-15 cm depth) from a location with no prior history of sulfonylurea herbicide application.

-

Sieving and Equilibration: Air-dry the soil and pass it through a 2 mm sieve to remove large debris and ensure homogeneity. The soil should be brought to a specific moisture content (e.g., 40-60% of its maximum water-holding capacity) and pre-incubated for a week to allow the microbial community to stabilize.

Soil Treatment and Incubation

-

Application of this compound: Apply an analytical standard of this compound to the soil samples at a concentration relevant to its agricultural application rate. For metabolite identification studies, using a ¹⁴C-radiolabeled parent compound is highly recommended as it facilitates the tracking of all degradation products.

-

Incubation Conditions: Place the treated soil samples in incubation chambers under controlled conditions. Typical aerobic degradation studies are conducted in the dark at a constant temperature (e.g., 20-25°C) and moisture level for a period of up to 120 days. Samples are collected at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

Extraction of Residues

A widely used and effective method for extracting pesticide residues from soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[4]

-

Solvent Extraction: A representative soil sample (e.g., 10 g) is placed in a centrifuge tube. Add 10 mL of acetonitrile (or another suitable organic solvent).

-

Salting Out: Add a salt mixture (e.g., magnesium sulfate and sodium acetate) to induce phase separation.

-

Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at a high speed (e.g., 4000 rpm) for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (the acetonitrile layer) to a d-SPE tube containing a sorbent material (e.g., PSA - primary secondary amine) to remove interfering matrix components like fatty acids. Vortex and centrifuge again.

-

Final Extract: The resulting supernatant is the final extract, which can be directly analyzed or further concentrated.

Analytical Instrumentation and Analysis

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the separation, identification, and quantification of sulfonylurea herbicides and their degradation products due to its high sensitivity and selectivity.[5][6][7][8]

-

Chromatographic Separation: An HPLC system with a C18 reverse-phase column is typically used to separate the parent compound and its metabolites. A gradient elution with a mobile phase consisting of acidified water and acetonitrile is commonly employed.

-

Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) is used for detection. The instrument is operated in electrospray ionization (ESI) mode. For each compound of interest, specific precursor and product ion transitions are monitored using Multiple Reaction Monitoring (MRM) for accurate quantification.

-

Identification of Unknowns: For the identification of unknown degradation products, high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is invaluable. It provides accurate mass measurements, which can be used to determine the elemental composition of the unknown metabolites. Fragmentation patterns obtained from MS/MS spectra help in elucidating the chemical structure.

Conclusion and Future Directions

While specific data on the degradation products of this compound in soil remain to be published, the established knowledge of sulfonylurea herbicide chemistry allows for the formulation of a hypothetical degradation pathway and a robust experimental approach for its investigation. The methodologies outlined in this guide, from soil incubation to advanced analytical techniques, provide a solid framework for researchers to undertake such studies.

Future research should focus on conducting comprehensive soil degradation studies under various environmental conditions to identify the specific degradation products of this compound. The use of radiolabeled compounds will be instrumental in achieving a complete mass balance and uncovering all significant metabolites. Such data are crucial for conducting a thorough environmental risk assessment and ensuring the sustainable use of this herbicide in agriculture.

References

- 1. bioone.org [bioone.org]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Routine determination of sulfonylurea, imidazolinone, and sulfonamide herbicides at nanogram-per-liter concentrations by solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]

- 8. pubs.acs.org [pubs.acs.org]

Unraveling the Mode of Action of Sulcofuron-sodium: A Technical Guide for Researchers

A Note to the Reader: This technical guide addresses the user's query on the mode of action of sulcofuron-sodium on insect keratinases. Extensive literature review reveals that the primary insecticidal target of this compound is not keratinase. Instead, it belongs to a class of insecticides that act as voltage-gated sodium channel blockers.

This document is structured to first clarify the established mode of action of this compound. Subsequently, it provides a detailed overview of insect keratinases, including their function and standard assay protocols, as requested. This approach ensures scientific accuracy while delivering valuable technical information for researchers in insecticide development and insect physiology.

Section 1: The True Target - this compound as a Voltage-Gated Sodium Channel Blocker

This compound is classified as a voltage-gated sodium channel (VGSC) blocker. These channels are critical for the initiation and propagation of action potentials in the nervous systems of insects. By blocking these channels, this compound disrupts nerve function, leading to paralysis and eventual death of the insect.

The mode of action involves the insecticide binding to a specific site on the alpha subunit of the VGSC. This binding stabilizes the inactivated state of the channel, preventing the influx of sodium ions that is necessary for nerve impulse transmission. This leads to a cessation of spontaneous neuronal activity.

Signaling Pathway of this compound

The following diagram illustrates the mechanism of VGSC blockade by this compound.

Caption: Mechanism of neuronal blockade by this compound.

Quantitative Data on Efficacy

While specific public data for this compound is limited, the table below presents typical efficacy data for a closely related VGSC blocker, indoxacarb, to illustrate the expected potency.

| Insect Species | Test Type | Metric | Value (unit) |

| Spodoptera littoralis (Cotton Leafworm) | Larval Bioassay | LC50 | 0.007 ppm (after 72 hrs)[1] |

| Aphis craccivora (Cowpea Aphid) | Residual Film | LC50 | 0.063 ppm (after 24 hrs)[2] |

| Cimex lectularius (Bed Bug) | Direct Spray | Mortality | >90% at 0.1% (resistant strains)[3] |

Section 2: Insect Keratinases - A Separate Field of Study

Insect keratinases are a class of proteolytic enzymes that play a crucial role in the degradation of the insect's cuticle, particularly during the molting process. The cuticle is a complex structure composed of chitin and proteins, including keratin-like proteins. Keratinases help to break down these structural proteins, allowing the insect to shed its old exoskeleton.

To date, there is no scientific literature suggesting that this compound directly inhibits or otherwise modulates the activity of insect keratinases.

Experimental Protocols for Keratinase Analysis

For researchers interested in studying insect keratinases, the following are standard experimental protocols.

This protocol is used to measure the enzymatic activity of keratinase.

Materials:

-

Keratin azure substrate

-

50 mM Tris-HCl buffer (pH 8.0)

-

Enzyme solution (e.g., purified keratinase or crude insect extract)

-

0.4 M Trichloroacetic acid (TCA)

-

Spectrophotometer

Procedure:

-

Prepare a suspension of keratin azure in 50 mM Tris-HCl buffer (e.g., 5 mg/mL).

-

In a microcentrifuge tube, combine 1 mL of the keratin azure suspension with 1 mL of the enzyme solution.

-

Incubate the reaction mixture at a suitable temperature (e.g., 50°C) with agitation for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 2 mL of 0.4 M TCA.

-

Centrifuge the mixture to pellet the undigested substrate.

-

Measure the absorbance of the supernatant at a specific wavelength (e.g., 595 nm), which corresponds to the release of the dye from the keratin substrate.

-

A standard curve using known concentrations of a protease can be used to quantify the keratinase activity.

This protocol is used to screen for potential inhibitors of keratinase activity.

Materials:

-

Same as for the activity assay

-

Putative inhibitor compound (e.g., dissolved in a suitable solvent)

Procedure:

-

Pre-incubate the enzyme solution with the inhibitor compound at various concentrations for a specific time at room temperature.

-

Initiate the keratinase activity assay by adding the keratin azure substrate to the pre-incubated enzyme-inhibitor mixture.

-

Follow the remaining steps of the keratinase activity assay as described above.

-

Calculate the percentage of inhibition by comparing the activity of the enzyme with and without the inhibitor.

Visualization of a Hypothetical Keratinase Inhibition Screening Workflow

The following diagram illustrates a typical workflow for screening compounds for keratinase inhibitory activity.

Caption: Workflow for identifying keratinase inhibitors.

Section 3: Detailed Experimental Protocol - Electrophysiological Analysis of VGSC Blockers

For a detailed investigation into the mode of action of this compound, electrophysiological techniques such as the patch-clamp method are employed. This allows for the direct measurement of the effect of the compound on the function of individual ion channels.

Whole-Cell Patch-Clamp Protocol for Insect Neurons

Objective: To characterize the inhibitory effect of this compound on voltage-gated sodium currents in isolated insect neurons.

Materials and Equipment:

-

Isolated insect neurons (e.g., from dorsal unpaired median (DUM) neurons of cockroaches)

-

Patch-clamp rig (including amplifier, micromanipulator, and data acquisition system)

-

Borosilicate glass capillaries for micropipette fabrication

-

External (bath) solution (containing, in mM: 135 NaCl, 5 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES; pH adjusted to 7.4)

-

Internal (pipette) solution (containing, in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES; pH adjusted to 7.2)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

-

Neuron Isolation: Isolate neurons from the desired insect species and plate them on a coverslip in a recording chamber.

-

Pipette Fabrication: Pull a micropipette from a borosilicate glass capillary to a resistance of 2-5 MΩ when filled with the internal solution.

-

Giga-seal Formation: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration. This allows for electrical access to the entire cell.

-

Voltage-Clamp Protocol:

-

Hold the neuron at a hyperpolarized potential (e.g., -90 mV) to ensure all VGSCs are in the resting state.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.

-

Record the resulting currents.

-

-

Compound Application:

-

Perfuse the external solution containing the desired concentration of this compound over the neuron.

-

Repeat the voltage-clamp protocol to record sodium currents in the presence of the compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the sodium currents before and after the application of this compound.

-

Construct a dose-response curve by testing a range of this compound concentrations to determine the IC50 value.

-

Analyze the effect of the compound on the voltage-dependence of activation and inactivation of the sodium channels.

-

Workflow for Electrophysiological Analysis

Caption: Workflow for analyzing VGSC blockers using patch-clamp.

Conclusion

References

Environmental Fate and Transport of Sulcofuron-sodium: A Technical Guide

Disclaimer: This technical guide compiles available information on Sulcofuron-sodium and supplements it with data from analogous sulfonylurea compounds to provide a comprehensive overview of its expected environmental behavior. It is critical to note that specific experimental data on the environmental fate and transport of this compound are scarce in publicly accessible literature. The information presented herein should be interpreted with this limitation in mind, and further targeted studies are necessary for a definitive assessment.

Introduction

This compound, the sodium salt of sulcofuron, is an organochlorine insecticide and a member of the phenylurea chemical class.[1] It is primarily used to moth-proof wool fabrics in the textile industry. Understanding the environmental fate and transport of this compound is crucial for assessing its potential ecological impact. This guide provides a detailed overview of its physicochemical properties, expected degradation pathways, mobility in soil and water, and potential for bioaccumulation, based on available data and information from structurally similar sulfonylurea herbicides.

Physicochemical Properties

The environmental behavior of a chemical is significantly influenced by its physical and chemical properties. While a complete dataset for this compound is not available, some key properties have been reported.

| Property | Value | Source |

| Chemical Formula | C₁₉H₁₁Cl₄N₂NaO₅S | PubChem[1] |

| Molecular Weight | 544.2 g/mol | PubChem[1] |

| CAS Registry Number | 3567-25-7 (for sodium salt) | AERU[2] |

| Parent Acid CAS RN | 24019-05-4 (for sulcofuron) | AERU[2] |

| Log Kow (Octanol-Water Partition Coefficient) of Parent Acid | 5.3 (Estimated) | PubChem[1] |

Note: The high estimated Log Kow of the parent acid, sulcofuron, suggests a tendency to partition to organic matter, which would influence its sorption in soil and potential for bioaccumulation. However, as this compound is a salt, its behavior in aqueous environments will be influenced by its dissociation.

Environmental Fate

The environmental fate of a pesticide describes its transformation and movement in various environmental compartments, including soil, water, and air.

Degradation

Degradation is the breakdown of a chemical into simpler compounds. This can occur through biological processes (biotic degradation) or chemical reactions (abiotic degradation).

Hydrolysis: This process involves the breakdown of a chemical by reaction with water. For sulfonylurea herbicides, hydrolysis is a key degradation pathway and is often pH-dependent.[3] Studies on analogous compounds show that cleavage of the sulfonylurea bridge is a primary hydrolysis mechanism.[3] For instance, rimsulfuron, another sulfonylurea, hydrolyzes rapidly, with a half-life of a few days in aqueous solutions.[4]

Photolysis: Photolysis is the degradation of a chemical by sunlight. While it can be a significant degradation route for some pesticides, its importance for this compound is not documented. For some sulfonylureas, hydrolysis can be faster than photolysis.[3]

Soil Metabolism: Microbial degradation in soil is a critical process for the dissipation of many pesticides. For sulfonylurea herbicides, this process can be significant, with half-lives in soil ranging from a few days to several weeks, depending on soil type, temperature, and moisture content.[3][5] The degradation often involves microbial cleavage of the sulfonylurea bridge.

Aquatic Metabolism: In aquatic systems, both microbial degradation in the water column and in sediments contribute to the breakdown of pesticides. Studies on other sulfonylureas have shown that degradation can be faster in aerobic aquatic systems compared to sterile buffer solutions, indicating the important role of microorganisms.[3]

Mobility

Mobility refers to the movement of a chemical within and between environmental compartments.

Sorption: The tendency of a chemical to bind to soil particles is a key factor controlling its mobility. This is quantified by the soil sorption coefficient (Koc).[6] A high Koc value indicates strong binding to soil organic carbon and low mobility. Given the high estimated Log Kow of the parent acid, sulcofuron is expected to have a significant affinity for soil organic matter, which would limit its leaching potential.

Leaching: Leaching is the downward movement of a chemical through the soil profile with water. Chemicals with low sorption and high persistence have a higher potential to leach into groundwater. The leaching potential of this compound has not been experimentally determined.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. The bioconcentration factor (BCF) is a measure of this potential.[7] Chemicals with a high Log Kow often have a higher potential to bioaccumulate in the fatty tissues of organisms. The high estimated Log Kow of sulcofuron suggests a potential for bioaccumulation, but experimental BCF data are needed for confirmation.

Quantitative Data on Environmental Fate (Based on Analogous Sulfonylurea Herbicides)

Disclaimer: The following table presents a range of typical environmental fate data for other sulfonylurea herbicides. These values are for illustrative purposes only and do not represent measured data for this compound.

| Parameter | Typical Range for Sulfonylureas | Environmental Compartment | Significance |

| Soil DT₅₀ (Half-life) | 6 - 55 days | Soil | Persistence in the terrestrial environment.[3][4] |

| Hydrolysis DT₅₀ (Half-life) | 0.42 - 44 days (pH dependent) | Water | Persistence in aquatic environments.[3] |

| Soil Koc (Sorption Coefficient) | Weakly to moderately sorbed | Soil | Mobility and potential for leaching.[3] |

| Bioconcentration Factor (BCF) | Low to moderate potential | Biota | Potential to accumulate in organisms. |

Experimental Protocols

Standardized test guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD), are used to determine the environmental fate of pesticides. Key protocols relevant to this compound would include:

-

OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method: This protocol is used to determine the soil sorption coefficient (Koc).

-

OECD 111: Hydrolysis as a Function of pH: This test determines the rate of abiotic degradation in water at different pH levels.

-

OECD 307: Aerobic and Anaerobic Transformation in Soil: This study measures the rate and pathway of degradation in soil under different oxygen conditions.

-

OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems: This protocol assesses the degradation and partitioning in a system containing both water and sediment.

-

OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis: This guideline is used to determine the rate of degradation by sunlight in water.

-

OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure: This study measures the bioconcentration factor (BCF) in fish.

Visualizations of Potential Environmental Fate Pathways

The following diagrams, generated using the DOT language, illustrate generalized pathways for the environmental fate and transport of a sulfonylurea pesticide like sulcofuron.

Caption: Generalized degradation pathway for a sulfonylurea pesticide.

Caption: Potential environmental transport pathways for this compound.

Conclusion and Data Gaps

This compound is an insecticide used in the textile industry. While its basic physicochemical properties are known, there is a significant lack of publicly available data on its environmental fate and transport. Based on its chemical structure and information from analogous sulfonylurea compounds, it is expected to degrade in soil and water primarily through hydrolysis and microbial action, with the rate being influenced by environmental factors such as pH. Its high estimated Log Kow suggests a potential for sorption to soil and bioaccumulation.

The primary data gaps that need to be addressed through experimental studies for a comprehensive environmental risk assessment of this compound include:

-

Quantitative degradation rates (DT₅₀ values) in soil, water, and sediment under various conditions.

-

Experimentally determined soil sorption coefficient (Koc) to accurately predict its mobility.

-

An experimentally determined bioconcentration factor (BCF) to assess its potential to accumulate in organisms.

-

Identification of major degradation products and their environmental behavior.

-

Photolysis studies to determine the role of sunlight in its degradation.

Without these key data points, any assessment of the environmental risk posed by this compound remains preliminary and reliant on extrapolations from related compounds.

References

- 1. Sulcofuron | C19H12Cl4N2O5S | CID 62506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulcofuron [sitem.herts.ac.uk]

- 3. Fate and behaviour of flupyrsulfuron-methyl in soil and aquatic systems [agris.fao.org]

- 4. Degradation in soil and water and ecotoxicity of rimsulfuron and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Degradation Characteristics of Nicosulfuron in Water and Soil by MnO2 Nano-Immobilized Laccase [mdpi.com]

- 6. chemsafetypro.com [chemsafetypro.com]

- 7. youtube.com [youtube.com]

Methodological & Application

Application Note and Protocol: In Vitro Enzyme Assay for Sulcofuron-sodium Acetolactate Synthase (ALS) Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulcofuron-sodium is a sulfonylurea herbicide that targets and inhibits the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1] This enzyme plays a critical role in the biosynthesis of essential branched-chain amino acids—valine, leucine, and isoleucine—in plants and microorganisms.[1] The inhibition of ALS disrupts protein synthesis, leading to cessation of growth and eventual death of the plant.[1] This application note provides a detailed protocol for an in vitro enzyme assay to determine the inhibitory activity of this compound on ALS.

Principle of the Assay

The in vitro ALS enzyme assay is a colorimetric method that quantifies the activity of the ALS enzyme. The assay measures the production of acetolactate from the substrate, pyruvate. The acetolactate is then decarboxylated to acetoin in the presence of acid. Acetoin, in turn, reacts with creatine and α-naphthol to produce a colored complex, which can be measured spectrophotometrically at 525 nm. The intensity of the color is directly proportional to the ALS enzyme activity. By measuring the reduction in color formation in the presence of an inhibitor like this compound, the inhibitory potency (e.g., IC50 value) can be determined.

Data Presentation

The inhibitory effect of this compound and other sulfonylurea herbicides on ALS activity is typically quantified by their IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

| Compound | Herbicide Class | Target Enzyme | IC50 Value (nM) |

| This compound | Sulfonylurea | Acetolactate Synthase (ALS) | [Data Not Available in Literature] |

| Chlorsulfuron | Sulfonylurea | Acetolactate Synthase (ALS) | 10 - 50 |

| Metsulfuron-methyl | Sulfonylurea | Acetolactate Synthase (ALS) | 5 - 20 |

| Tribenuron-methyl | Sulfonylurea | Acetolactate Synthase (ALS) | 15 - 60 |

Note: A specific IC50 value for this compound was not found in the reviewed literature. The provided values for other sulfonylurea herbicides can be used as a reference for expected potency.

Experimental Protocols

Materials and Reagents

-

Plant Material: Young, actively growing leaves of a susceptible plant species (e.g., pea, spinach, or Arabidopsis thaliana).

-

Enzyme Extraction Buffer:

-

100 mM potassium phosphate buffer (pH 7.5)

-

10 mM sodium pyruvate

-

5 mM magnesium chloride (MgCl2)

-

10% (v/v) glycerol

-

1 mM dithiothreitol (DTT)

-

1 mM EDTA

-

10 µM FAD

-

5% (w/v) polyvinylpolypyrrolidone (PVPP)

-

-

Assay Buffer:

-

50 mM potassium phosphate buffer (pH 7.0)

-

100 mM sodium pyruvate

-

10 mM magnesium chloride (MgCl2)

-

20 µM FAD

-

-

This compound Stock Solution: Prepare a 1 mM stock solution in a suitable solvent (e.g., DMSO or acetone) and make serial dilutions to the desired concentrations.

-

Stop Solution: 6 N Sulfuric Acid (H2SO4)

-

Color Reagent A: 0.5% (w/v) Creatine monohydrate

-

Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh)

-

Microplate reader capable of measuring absorbance at 525 nm

-

96-well microplates

-

Refrigerated centrifuge

-

Homogenizer

Enzyme Extraction

-

Harvest approximately 1-2 grams of fresh, young leaf tissue.

-

Immediately freeze the tissue in liquid nitrogen to prevent protein degradation.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Add 5-10 mL of ice-cold enzyme extraction buffer to the powdered tissue and homogenize thoroughly.

-

Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude ALS enzyme extract. Keep the extract on ice and use it immediately for the assay.

In Vitro ALS Inhibition Assay

-

Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:

-

Blank: 50 µL Assay Buffer + 50 µL Solvent (e.g., DMSO)

-

Control (No Inhibitor): 25 µL Enzyme Extract + 25 µL Assay Buffer + 50 µL Solvent

-

Inhibitor Wells: 25 µL Enzyme Extract + 25 µL Assay Buffer + 50 µL this compound (at various concentrations)

-

-

Incubation: Incubate the microplate at 37°C for 60 minutes.

-

Stop Reaction: Add 50 µL of 6 N H2SO4 to each well to stop the enzymatic reaction and initiate the decarboxylation of acetolactate to acetoin.

-

Incubation: Incubate the plate at 60°C for 15 minutes.

-

Color Development:

-

Add 50 µL of Color Reagent A (Creatine) to each well.

-

Add 50 µL of Color Reagent B (α-naphthol) to each well.

-

-

Incubation: Incubate the plate at 60°C for 15 minutes to allow for color development.

-

Measurement: Measure the absorbance at 525 nm using a microplate reader.

Data Analysis

-

Subtract the absorbance of the blank from all other readings.

-

Calculate the percentage of ALS inhibition for each concentration of this compound using the following formula:

% Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] x 100

-

Plot the % Inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of ALS Inhibition

References

In Planta Evaluation of Sulcofuron-sodium Herbicide Efficacy on Broadleaf Weeds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in planta evaluation of Sulcofuron-sodium, a sulfonylurea herbicide. The protocols outlined below detail methodologies for assessing its efficacy on common broadleaf weeds, focusing on dose-response relationships and overall herbicidal effect.

Introduction

This compound is a selective, post-emergence herbicide engineered for the control of a wide spectrum of annual broadleaf weeds in various agricultural settings.[1] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), a critical component in the biosynthesis pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2][3][4][5] Disruption of this pathway ultimately leads to the cessation of plant growth and subsequent necrosis in susceptible species.[4] This document provides detailed protocols for conducting greenhouse and field trials to quantify the efficacy of this compound.

Signaling Pathway of this compound

The herbicidal activity of this compound is initiated by its absorption through the foliage and roots of the target weed, followed by translocation to the growing points. There, it specifically binds to and inhibits the ALS enzyme, leading to a cascade of phytotoxic effects.

Caption: Mode of Action of this compound.

Quantitative Data Presentation

The following tables present example data from dose-response studies on broadleaf weeds using a representative sulfonylurea herbicide, nicosulfuron. This data illustrates the expected outcomes from the protocols described herein and serves as a template for presenting results for this compound.

Table 1: Estimated ED₅₀, ED₉₀, and ED₉₅ Values for Nicosulfuron on Key Broadleaf Weeds. Efficacy was determined by measuring the reduction in dry weight of the weeds 21 days after treatment.

| Weed Species | Common Name | ED₅₀ (g a.i./ha) | ED₉₀ (g a.i./ha) | ED₉₅ (g a.i./ha) |

| Chenopodium album | Common Lambsquarters | 18.65 | 53.87 | - |

| Amaranthus retroflexus | Redroot Pigweed | 3.68 | 9.50 | - |

| Echinochloa crus-galli | Barnyardgrass | 8.21 | 18.79 | - |

Source: Adapted from a study on nicosulfuron efficacy.[6] The efficacy of nicosulfuron to control A. retroflexus and E. crus-galli was higher than for C. album.[6]

Table 2: Percent Control of Broadleaf Weeds with Nicosulfuron at Different Application Rates in Maize. Weed control was visually assessed 28 days after post-emergence application.

| Weed Species | Common Name | Nicosulfuron Rate (g a.i./ha) | Percent Control (%) |

| Chenopodium album | Common Lambsquarters | 42 | 95 |

| Trianthema monogyna | Desert Horsepurslane | 50 | 100 |

| Phyllanthus niruri | Gale of the Wind | 50 | 100 |

Source: Adapted from a field study on nicosulfuron in maize.

Experimental Protocols

Greenhouse Dose-Response Bioassay

This protocol details a whole-plant bioassay to determine the dose-response of target broadleaf weeds to this compound in a controlled greenhouse environment.

Objective: To determine the effective dose (ED) of this compound required to achieve 50% (ED₅₀), 90% (ED₉₀), and 95% (ED₉₅) growth reduction of selected broadleaf weed species.

Materials:

-

Seeds of target broadleaf weeds (e.g., Chenopodium album, Amaranthus retroflexus)

-

Potting medium (e.g., a mixture of peat, perlite, and loam)

-

Pots (10 cm diameter)

-

This compound formulation

-

Pressurized spray chamber

-

Greenhouse with controlled temperature (25/20°C day/night) and photoperiod (16h light)

-

Drying oven

-

Analytical balance

Experimental Workflow:

Caption: Greenhouse Dose-Response Bioassay Workflow.

Procedure:

-

Plant Culture: Sow seeds of the target weed species in pots filled with potting medium. Water as needed and grow in the greenhouse until seedlings reach the 2-3 true leaf stage.

-

Herbicide Preparation: Prepare a stock solution of this compound. From this stock, create a series of dilutions to achieve the desired range of application rates. Include a control group that will be sprayed with water only.

-

Herbicide Application: Transfer the pots to a pressurized spray chamber. Apply the different rates of this compound to the respective treatment groups. Ensure uniform coverage of the foliage.

-

Post-Treatment Care: Return the pots to the greenhouse and arrange them in a completely randomized design. Water the plants as needed, avoiding overhead watering for the first 24 hours to prevent washing the herbicide off the leaves.

-

Data Collection:

-

After 21 days, visually assess the percentage of weed control for each treatment, where 0% is no effect and 100% is complete plant death.

-

Harvest the above-ground biomass of each plant.

-

Dry the biomass in a drying oven at 70°C for 72 hours.

-

Measure the dry weight of each sample.

-

-

Data Analysis: Calculate the percent reduction in dry weight for each treatment relative to the untreated control. Use a suitable statistical software to perform a non-linear regression analysis (e.g., log-logistic model) to fit dose-response curves and determine the ED₅₀, ED₉₀, and ED₉₅ values.

Field Efficacy Trial

This protocol describes a field trial to evaluate the efficacy of this compound on a natural population of broadleaf weeds under real-world agricultural conditions.

Objective: To assess the percent control of various broadleaf weed species and to evaluate crop tolerance to this compound at different application rates and timings.

Materials:

-

This compound formulation

-

Backpack or tractor-mounted sprayer calibrated for the desired application volume

-

Field plot with a natural and uniform infestation of target broadleaf weeds

-

Crop seeds (e.g., corn, soybean)

-

Standard agronomic inputs (fertilizers, etc.)

-

Quadrat (e.g., 0.25 m²)

-

Data collection sheets

Experimental Workflow:

References

- 1. The effect of different doses of nicosulfuron on selected biometric features: white goosefoot (Chenopodium album L), cockspur (Echinochloa crus-galli L.) and scentless false mayweed (Matricaria maritima ssp. inodora L.) | Agronomy Science [czasopisma.up.lublin.pl]

- 2. researchgate.net [researchgate.net]

- 3. ALS Inhibitor Herbicides - Articles - Scientific Research Publishing [scirp.org]

- 4. Publication : USDA ARS [ars.usda.gov]

- 5. jcp.modares.ac.ir [jcp.modares.ac.ir]

- 6. isws.org.in [isws.org.in]

Application Notes and Protocols for Sulcofuron-Sodium Resistance Screening in Weed Populations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for screening sulcofuron-sodium resistance in weed populations. This compound is a sulfonylurea herbicide that effectively controls a broad spectrum of weeds by inhibiting the acetolactate synthase (ALS) enzyme, a key player in the biosynthesis of branched-chain amino acids. The emergence of herbicide-resistant weeds poses a significant threat to crop production, making robust and reliable resistance screening methods essential.

Introduction to this compound and ALS Inhibition

This compound belongs to the Group 2 herbicides (WSSA) or Group B herbicides (HRAC), which target the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme catalyzes the first step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[1] Inhibition of ALS leads to a deficiency in these amino acids, subsequently halting protein synthesis and cell division, which ultimately results in plant death.

Weed resistance to ALS inhibitors, including this compound, can arise from two primary mechanisms:

-

Target-Site Resistance (TSR): This involves mutations in the ALS gene, leading to a modified enzyme structure that reduces the binding affinity of the herbicide. Common amino acid substitutions that confer resistance include changes at positions such as Pro197, Asp376, and Trp574.[2]

-

Non-Target-Site Resistance (NTSR): This encompasses mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. These can include reduced herbicide uptake and translocation, or enhanced herbicide metabolism, often mediated by enzyme families like cytochrome P450 monooxygenases.

Data Presentation: Comparative Herbicide Efficacy

The following tables summarize representative quantitative data for the efficacy of ALS-inhibiting herbicides against susceptible (S) and resistant (R) weed biotypes. While specific data for this compound is limited in publicly available literature, the provided data for other sulfonylurea herbicides illustrates the expected dose-response shift in resistant populations.

Table 1: Whole-Plant Dose-Response to Sulfonylurea Herbicides in Resistant and Susceptible Weed Biotypes

| Herbicide | Weed Species | Biotype | GR₅₀ (g a.i./ha)¹ | Resistance Index (RI)² |

| Chlorsulfuron | Amaranthus retroflexus | Susceptible | 0.5 | - |

| Resistant | >128 | >256 | ||

| Tribenuron-methyl | Linum usitatissimum | Susceptible | 1.5 | - |

| Resistant | 19.5 | 13.0[3] | ||

| Primisulfuron | Sorghum bicolor | Susceptible | 5 | - |

| Resistant | 20 - 60 | 4 - 12[2] |

¹GR₅₀: The herbicide dose required to cause a 50% reduction in plant growth (e.g., fresh weight). ²Resistance Index (RI) = GR₅₀ (Resistant) / GR₅₀ (Susceptible).

Table 2: In Vitro ALS Enzyme Inhibition by Sulfonylurea Herbicides in Resistant and Susceptible Weed Biotypes

| Herbicide | Weed Species | Biotype | IC₅₀ (µM)¹ | Resistance Index (RI)² |

| Tribenuron-methyl | Linum usitatissimum | Susceptible | 0.046 | - |

| Resistant | 0.581 | 12.63[3] | ||

| Sulfometuron | Amaranthus retroflexus | Susceptible | 0.02 | - |

| Resistant | >100 | >5000 |

¹IC₅₀: The herbicide concentration required to cause a 50% inhibition of ALS enzyme activity. ²Resistance Index (RI) = IC₅₀ (Resistant) / IC₅₀ (Susceptible).

Experimental Protocols

Whole-Plant Bioassay for this compound Resistance Screening

This protocol details a dose-response experiment to determine the level of resistance in a weed population at the whole-plant level.

Materials:

-

Seeds from suspected resistant and known susceptible weed populations.

-

Pots (e.g., 10 cm diameter) filled with a suitable potting mix.

-

Growth chamber or greenhouse with controlled temperature, light, and humidity.

-

This compound analytical standard.

-

Appropriate solvents and adjuvants for herbicide formulation.

-

Laboratory sprayer with a calibrated nozzle.

-

Balance for weighing plant biomass.

Procedure:

-

Plant Growth:

-

Sow seeds of both resistant and susceptible biotypes in pots.

-

Thin seedlings to a uniform number (e.g., 3-5 plants per pot) at the 1-2 leaf stage.

-

Grow plants under optimal conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod) until they reach the 3-4 leaf stage.

-

-

Herbicide Application:

-

Prepare a stock solution of this compound and a range of serial dilutions. The dose range should bracket the expected GR₅₀ values for both susceptible and resistant populations. A preliminary test may be required to determine the appropriate range.

-

Include a non-treated control for each biotype.

-

Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage.

-

-

Data Collection and Analysis:

-

After a set period (e.g., 21 days), visually assess plant injury and mortality.

-

Harvest the above-ground biomass from each pot and record the fresh weight.

-

Dry the biomass at 60°C for 72 hours and record the dry weight.

-

Express the biomass data as a percentage of the non-treated control.

-

Perform a non-linear regression analysis using a log-logistic model to determine the GR₅₀ values for each biotype. The four-parameter log-logistic model is commonly used: Y = C + (D - C) / (1 + exp(b(log(x) - log(GR₅₀)))) where Y is the response (biomass), D is the upper limit, C is the lower limit, b is the slope, and x is the herbicide dose.

-

Calculate the Resistance Index (RI) by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.

-

In Vitro ALS Enzyme Activity Assay

This biochemical assay directly measures the sensitivity of the ALS enzyme to this compound, allowing for the confirmation of target-site resistance.

Materials:

-

Fresh, young leaf tissue from resistant and susceptible weed plants.

-

Liquid nitrogen.

-

Mortar and pestle.

-

Extraction buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, containing 10 mM sodium pyruvate, 5 mM magnesium chloride, 10% v/v glycerol, 10 mM cysteine, and 1% w/v polyvinylpolypyrrolidone).

-

Refrigerated centrifuge.

-

Spectrophotometer.

-

Assay buffer (e.g., 50 mM potassium phosphate buffer pH 7.0, containing 100 mM sodium pyruvate, 10 mM magnesium chloride, and 1 mM thiamine pyrophosphate).

-

This compound analytical standard.

-

Creatine and α-naphthol solutions for colorimetric detection of acetoin.

-

Sulfuric acid.

Procedure:

-

Enzyme Extraction:

-

Harvest approximately 1-2 g of young leaf tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Add cold extraction buffer to the powder (e.g., 1:5 w/v ratio) and homogenize thoroughly.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Carefully collect the supernatant containing the crude ALS enzyme extract. Keep the extract on ice.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the assay buffer and a range of this compound concentrations. Include a control with no herbicide.

-

Pre-incubate the enzyme extract with the different herbicide concentrations for 10-15 minutes at 30°C.

-

Initiate the enzymatic reaction by adding the substrate (pyruvate is already in the assay buffer).

-

Incubate the reaction mixture at 30°C for 60 minutes.

-

Stop the reaction by adding sulfuric acid. This also decarboxylates the product, acetolactate, to acetoin.

-

Add creatine and α-naphthol solutions and incubate at 60°C for 15 minutes to allow for color development.

-

Measure the absorbance at 530 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control without herbicide.

-

Use a non-linear regression analysis (log-logistic model) to determine the IC₅₀ value (the concentration of this compound that inhibits enzyme activity by 50%).

-

Calculate the Resistance Index (RI) by dividing the IC₅₀ of the resistant population by the IC₅₀ of the susceptible population.

-

Visualization of Pathways and Workflows

Signaling Pathway of this compound Action and Resistance

Caption: Action of this compound on susceptible vs. resistant ALS enzymes.

Experimental Workflow for Resistance Screening

Caption: Workflow for this compound resistance screening in weeds.

References

- 1. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 2. Mutations in the acetolactate synthase (ALS) enzyme affect shattercane (Sorghum bicolor) response to ALS-inhibiting herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A LuALS Mutation with High Sulfonylurea Herbicide Resistance in Linum usitatissimum L - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Sulcofuron-sodium in Water Samples by LC-MS/MS

Abstract

This application note provides a detailed protocol for the quantification of Sulcofuron-sodium in water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed for researchers, scientists, and professionals in drug development and environmental monitoring. It encompasses sample collection, storage, preparation using both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), and analysis by LC-MS/MS in Negative Ion Mode. This document provides the necessary parameters to establish a robust and sensitive analytical method for the determination of this compound in aqueous matrices.

Introduction

This compound is a mothproofing agent used in the textile industry.[1] Its potential for environmental contamination of water sources necessitates sensitive and specific analytical methods for monitoring its presence. LC-MS/MS offers high selectivity and sensitivity, making it the ideal technique for quantifying trace levels of this compound in complex matrices like environmental water. This protocol details the steps for accurate and precise measurement of this compound.

Experimental Protocols

Sample Collection and Storage

Proper sample collection and storage are crucial to ensure the integrity of the analysis.

-

Collection: Collect water samples in clean glass bottles, ensuring to fully immerse the bottle to obtain a sub-surface sample.

-

Storage: Immediately after collection, transport the samples to the laboratory. Store them in the dark at 4°C.

-

Processing Time: All sample processing and extraction should be initiated within 48 hours of collection.

Sample Preparation

Two effective methods for the extraction and concentration of this compound from water samples are presented below. The choice of method may depend on laboratory resources and desired precision.

SPE is a reliable method for sample clean-up and concentration.

-

Sample Preparation: Take a 1000 cm³ aliquot of the water sample. If using an internal standard, add it to the sample and shake vigorously.

-

Cartridge Conditioning: Use a 500 mg C18 cartridge. Activate and condition the cartridge by passing 5 cm³ of acetone, followed by 5 cm³ of methanol, and finally 5 cm³ of water.

-

Sample Loading: Apply the water sample to the conditioned cartridge at a flow rate of approximately 10 cm³/min.

-

Drying: After the entire sample has passed through, dry the cartridge for approximately 40 minutes.

-

Elution: Elute the retained analytes with three separate 2 cm³ aliquots of methanol.

-

Final Preparation: The eluted sample is now ready for LC-MS/MS analysis.

LLE is a classic extraction technique that can also be employed.

-

Sample Preparation: Place a 1000 cm³ aliquot of the water sample into a clean separating funnel. If using an internal standard, add it and shake vigorously.

-

pH Adjustment: Add approximately 30 g of sodium chloride to prevent emulsion formation. Adjust the solution to pH 2 with the addition of 1.0 M sulfuric acid.

-

Extraction: Perform the extraction with a suitable organic solvent like dichloromethane.

-

Final Preparation: The organic phase containing the analyte is collected and prepared for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters provide a starting point for the development of a quantitative method for this compound.

-

Column: A C18 reversed-phase column is recommended (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Gradient: A gradient elution should be optimized to ensure good separation of this compound from any matrix interferences. A starting point could be a linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

-

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor Ion ([M-Na]⁻): Based on the chemical formula of this compound (C₁₉H₁₁Cl₄N₂NaO₅S), the precursor ion in negative mode will be the deprotonated sulcofuron molecule. The calculated m/z for this ion is approximately 520.9. It is recommended to confirm this by infusing a standard solution.

-

Product Ions and Collision Energies: The specific product ions and optimal collision energies for this compound should be determined by performing a product ion scan on the precursor ion. This involves infusing a standard solution of this compound into the mass spectrometer and fragmenting the precursor ion at various collision energies to identify the most stable and abundant product ions. Two to three product ions should be selected for the MRM method for confident quantification and confirmation.

Data Presentation

The quantitative data obtained from the analysis should be summarized for clarity and easy comparison.

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

| Extraction Efficiency (%) | 74.3 ± 8.4[2] | 73.2 ± 6.7[2] |

| Precision (RSD%) | Better precision observed | Lower precision compared to SPE[2] |

| Limit of Detection (LOD) | To be determined | To be determined |

| Limit of Quantification (LOQ) | To be determined | To be determined |

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the quantification of this compound in water samples.

Caption: Workflow for this compound quantification.

Conclusion

This application note provides a comprehensive protocol for the quantification of this compound in water samples by LC-MS/MS. By following the detailed steps for sample preparation and the provided instrumental parameters, researchers can achieve reliable and sensitive detection of this compound. The flexibility of choosing between SPE and LLE for sample preparation allows for adaptation based on laboratory capabilities. The successful implementation of this method will aid in the monitoring of water quality and ensure environmental safety.

References

Application Notes and Protocols: Sulcofuron-sodium for Wool Mothproofing

Disclaimer: The following application notes and protocols are intended for researchers, scientists, and drug development professionals. Sulcofuron-sodium, also known as Mitin FF, is a neurotoxic insecticide and appropriate safety precautions must be taken. The standard industrial application method for this compound is during the dyeing process. The spray application protocol described herein is a hypothetical procedure based on general textile treatment principles, as a standardized spray application method for this specific chemical is not well-documented in available literature.

Introduction

This compound is an organochlorine insecticide historically used as a durable mothproofing agent for wool and other keratinous materials. It offers protection against the larvae of the common clothes moth (Tineola bisselliella) and other fabric pests. Its efficacy relies on its ability to act as a stomach poison upon ingestion by the larvae. Chemically, it is the sodium salt of sulcofuron and was commonly marketed as Mitin FF. Due to its classification as a neurotoxin, its use has been superseded in many applications by alternatives considered to be safer.

Mechanism of Action

While the specific molecular interactions of this compound are not extensively detailed in publicly available literature, it is understood to belong to the class of insecticides that act as sodium channel blockers (SCBIs).

Signaling Pathway of Sodium Channel Blocker Insecticides

The proposed mechanism involves the binding of the insecticide to the voltage-gated sodium channels in the nerve cells of the insect. This binding action inhibits the normal flow of sodium ions, which is essential for the propagation of nerve impulses. The disruption of the nervous system leads to paralysis and eventual death of the insect larva upon ingestion of the treated wool fibers.

Caption: Proposed mechanism of action for this compound as a sodium channel blocker.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the application of this compound. It is important to note that specific data for spray application is limited, and the dyeing process parameters are based on historical industrial practices.

Table 1: this compound Application Parameters

| Parameter | Dyeing Application (Standard Method) | Spray Application (Hypothetical) |

| Concentration | 0.37% on weight of goods (owg) | 1.0 - 2.0% (w/v) solution |

| Application Vehicle | Aqueous dye bath | Water or suitable solvent |

| Liquor Ratio | 1:20 to 1:40 | Not applicable |

| Temperature | 80 - 100 °C | Ambient |

| pH | 4.0 - 7.0 | Neutral |

| Dwell Time | 30 - 60 minutes | Not applicable |

Table 2: Efficacy and Performance Data

| Parameter | Expected Outcome |

| Target Organism | Larvae of Tineola bisselliella (Common Clothes Moth) |

| Efficacy Metric | Larval mortality; Weight loss of wool |

| Expected Efficacy | High larval mortality and minimal to no weight loss of treated wool when tested according to ISO 3998. |

| Durability | Considered a durable treatment, resistant to washing and dry cleaning. |

Experimental Protocols

Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.

Protocol 1: Application of this compound via Dyeing Process (Standard Method)

This protocol describes the application of this compound to wool fabric in a laboratory-scale dyeing apparatus.

Materials:

-

Wool fabric swatches (e.g., 10g each)

-

This compound (Mitin FF)

-

Distilled water

-

Acetic acid (for pH adjustment)

-

Laboratory dyeing machine or heated water bath with agitation

-

Beakers and graduated cylinders

-

Analytical balance

Procedure:

-

Preparation of Treatment Solution:

-

Calculate the required amount of this compound for a 0.37% on weight of goods (owg) concentration. For a 10g wool swatch, this would be 0.037g.

-

In a beaker, dissolve the calculated amount of this compound in distilled water at the desired liquor ratio (e.g., 1:30, which would be 300mL for a 10g swatch).

-

Adjust the pH of the solution to approximately 4.0 - 5.0 using acetic acid.

-

-

Application:

-

Place the wool swatch into the dyeing vessel.

-

Add the prepared treatment solution.

-

Raise the temperature of the bath to 80°C.

-

Maintain the temperature and provide gentle agitation for 60 minutes to ensure even uptake.

-

-

Post-treatment:

-

Allow the bath to cool.

-

Remove the wool swatch and rinse thoroughly with cold running water.

-

Squeeze out excess water and allow to air dry at room temperature, away from direct sunlight.

-

Protocol 2: Spray Application of this compound (Hypothetical Method)

This hypothetical protocol is for experimental purposes only and is based on general textile finishing techniques.

Materials:

-

Wool fabric swatches

-

This compound

-

Distilled water or appropriate solvent

-

Laboratory spray cabinet or fume hood with a spray gun (e.g., airbrush)

-

Analytical balance and volumetric flasks

-

Drying oven

Procedure:

-

Preparation of Spray Solution:

-

Prepare a 1.5% (w/v) solution of this compound in distilled water. For 100mL of solution, dissolve 1.5g of this compound. Ensure it is fully dissolved.

-

-

Application:

-

Mount the wool swatch vertically in a laboratory spray cabinet or fume hood.

-

Evenly spray the solution onto the wool swatch from a consistent distance (e.g., 20-30 cm) until the fabric is uniformly wetted. Aim for a wet pick-up of 80-100% (i.e., a 10g swatch should hold 8-10g of solution).

-

-

Drying:

-

Carefully remove the treated swatch and place it in a drying oven at 60-80°C until completely dry.

-

Protocol 3: Efficacy Testing against Tineola bisselliella Larvae (Based on ISO 3998)

This protocol outlines a method to assess the mothproofing efficacy of the treated wool swatches.

Materials:

-

Treated and untreated (control) wool swatches

-

Tineola bisselliella larvae (e.g., 10-14 days old)

-

Petri dishes or ventilated containers

-

Incubator set to 25°C and 65% relative humidity

-